N-(Propargyl-PEG4)-Biocytin
N-(Propargyl-PEG4)-Biocytin
N-(Propargyl-PEG4)-biocytin is a biotin PEG derivative containing a carboxylic group and an alkyne group. Reaction of carboxylic with primary amino (-NH2) forms stable, irreversible amide bonds. The alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound.
Brand Name:
Vulcanchem
CAS No.:
2055042-71-0
VCID:
VC0537599
InChI:
InChI=1S/C28H46N4O9S/c1-2-12-38-14-16-40-18-19-41-17-15-39-13-10-25(34)30-21(27(35)36)7-5-6-11-29-24(33)9-4-3-8-23-26-22(20-42-23)31-28(37)32-26/h1,21-23,26H,3-20H2,(H,29,33)(H,30,34)(H,35,36)(H2,31,32,37)/t21-,22-,23-,26-/m0/s1
SMILES:
C#CCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Molecular Formula:
C28H46N4O9S
Molecular Weight:
614.76
N-(Propargyl-PEG4)-Biocytin
CAS No.: 2055042-71-0
Cat. No.: VC0537599
Molecular Formula: C28H46N4O9S
Molecular Weight: 614.76
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(Propargyl-PEG4)-biocytin is a biotin PEG derivative containing a carboxylic group and an alkyne group. Reaction of carboxylic with primary amino (-NH2) forms stable, irreversible amide bonds. The alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. |
|---|---|
| CAS No. | 2055042-71-0 |
| Molecular Formula | C28H46N4O9S |
| Molecular Weight | 614.76 |
| IUPAC Name | (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid |
| Standard InChI | InChI=1S/C28H46N4O9S/c1-2-12-38-14-16-40-18-19-41-17-15-39-13-10-25(34)30-21(27(35)36)7-5-6-11-29-24(33)9-4-3-8-23-26-22(20-42-23)31-28(37)32-26/h1,21-23,26H,3-20H2,(H,29,33)(H,30,34)(H,35,36)(H2,31,32,37)/t21-,22-,23-,26-/m0/s1 |
| Standard InChI Key | IPPRUAQKQUEPCX-HZLPDVBGSA-N |
| SMILES | C#CCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |
| Appearance | Solid powder |
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